3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one
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Overview
Description
3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a naphthalene moiety and a dimethyl group
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, leading to the observed biological effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dimethylation: The final step involves the methylation of the piperazine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies investigating its effects on cellular pathways and its potential as an anti-cancer agent.
Comparison with Similar Compounds
4-(2-(Naphthalen-1-yl)acetyl)piperazin-2-one: Lacks the dimethyl substitution, which may affect its binding affinity and specificity.
3,3-Dimethyl-4-(2-(phenyl)acetyl)piperazin-2-one:
Uniqueness: 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is unique due to the combination of the naphthalene moiety and the dimethyl-substituted piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-4-(2-naphthalen-1-ylacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2)17(22)19-10-11-20(18)16(21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDUHAFVJOHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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